N-[amino-[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide
Description
This compound is a phenothiazine-carboxamide derivative featuring a quinazoline moiety substituted with ethoxy and methyl groups at positions 6 and 4, respectively. The structure includes an amidine bridge (-NH-C(=NH)-) linking the phenothiazine core to the quinazoline ring.
Properties
Molecular Formula |
C25H22N6O2S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[(E)-N'-(6-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C25H22N6O2S/c1-3-33-16-12-13-18-17(14-16)15(2)27-24(28-18)29-23(26)30-25(32)31-19-8-4-6-10-21(19)34-22-11-7-5-9-20(22)31/h4-14H,3H2,1-2H3,(H3,26,27,28,29,30,32) |
InChI Key |
VOPVKRLVMPQGJY-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)/N=C(\N)/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Ring: Starting from an appropriate aniline derivative, the quinazoline ring can be synthesized through cyclization reactions.
Introduction of the Ethoxy and Methyl Groups: These groups can be introduced via alkylation reactions.
Synthesis of the Phenothiazine Moiety: Phenothiazine can be synthesized through the cyclization of diphenylamine with sulfur.
Coupling Reactions: The quinazoline and phenothiazine moieties can be coupled using a suitable linker, such as a carbonyl group.
Introduction of the Guanidine Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides or phenothiazine sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline or phenothiazine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, including antipsychotic, anti-inflammatory, and anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit enzyme activity, block receptor signaling, or intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Key Structural Features :
- Phenothiazine Core: A tricyclic system with sulfur and nitrogen atoms, known for diverse biological activities, including antipsychotic and anticancer effects .
- Quinazoline Moiety : A nitrogen-rich heterocycle associated with kinase inhibition and antimicrobial activity.
Structural Analogues with Phenothiazine-Carboxamide Backbone
N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-10H-phenothiazine-10-carboxamide (CAS 375842-02-7)
- Molecular Formula : C24H20N6O2S (Molar Mass: 456.52 g/mol).
- Key Difference : Methoxy group at position 6 of the quinazoline ring instead of ethoxy.
- Implications : The ethoxy group in the target compound may confer higher metabolic stability and membrane permeability due to increased lipophilicity .
Phenothiazine-Based Benzhydroxamic Acids (Compounds 7g and 7h)
- Examples: 7g: N-Hydroxy-4-[(2-methoxy-10H-phenothiazin-10-yl)methyl]benzamide. 7h: 4-{[2-(Ethylthio)-10H-phenothiazin-10-yl]methyl}-N-hydroxybenzamide.
- Structural Differences : Replace the quinazoline-amidine group with a hydroxamic acid (-CONHOH) linked to benzamide.
- Biological Activity : Both act as histone deacetylase (HDAC) inhibitors, with IC50 values in the micromolar range .
- Synthesis: Utilized COMU/DIPEA-mediated coupling of phenothiazine intermediates with hydroxamic acid precursors .
Phenothiazine-Triazole Derivatives (6a–i)
- Example: 5-((10H-phenothiazin-10-yl)methyl)-4-(substituted benzylideneamino)-4H-1,2,4-triazole-3-thiol.
- Structural Differences: Triazole ring replaces the quinazoline system; includes a benzylideneamino group.
- Biological Activity : Demonstrated potent antioxidant activity (e.g., compounds 6d, 6e, 6i) via DPPH radical scavenging assays .
Comparative Data Table
Key Research Findings
Role of Substituents: Ethoxy vs. Quinazoline vs. Triazole: Quinazoline’s nitrogen-rich structure may favor DNA/RNA interaction, while triazole derivatives excel in radical scavenging .
Synthetic Flexibility: Phenothiazine-carboxamides are synthesized via coupling reactions (e.g., COMU/DIPEA), whereas triazole derivatives require acid-catalyzed condensations .
Biological Performance :
- HDAC inhibitors (e.g., 7g, 7h) show promise in cancer therapy, while antioxidant triazoles (e.g., 6d) address oxidative stress-related diseases .
Biological Activity
N-[amino-[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide is a compound that combines the structural features of quinazoline and phenothiazine, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has a complex chemical structure that can be represented as follows:
- Molecular Formula : C22H23N5O3
- Molecular Weight : 405.4 g/mol
The structure includes a quinazoline moiety, which is known for its role in various pharmacological activities, and a phenothiazine backbone, recognized for its neuroleptic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tyrosinase : This compound has shown significant inhibitory effects on tyrosinase, an enzyme crucial in melanin biosynthesis. In vitro studies have demonstrated that it competes effectively with standard inhibitors like kojic acid, suggesting potential applications in skin whitening and treatment of hyperpigmentation disorders .
- Anticancer Properties : The phenothiazine component is associated with anticancer effects through mechanisms such as:
- Neuroleptic Effects : Given its phenothiazine structure, the compound may exhibit neuroleptic properties by blocking dopaminergic receptors, which could be beneficial in treating psychiatric disorders .
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Tyrosinase Inhibition Study :
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| N-[amino... | 25.75 | Comparable to kojic acid |
| 9g | 43.45 | Enhanced potency with nitro group |
- Anticancer Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
